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Compound of Interest

Compound Name:
1,2-

Bis(diphenylphosphino)propane

CAS No.: 15383-58-1

Cat. No.: B104824 Get Quote

Executive Summary
This application note details the protocol for synthesizing (R)-1,2-
Bis(diphenylphosphino)propane (commonly referred to as (R)-PROPHOS) starting from (S)-

Lactic Acid. This transformation is a cornerstone of asymmetric ligand synthesis, leveraging the

"chiral pool" strategy where the stereochemical information of an inexpensive natural product is

transferred to a high-value diphosphine ligand.

Critical Stereochemical Notice: Researchers must recognize that this synthesis involves a

Walden inversion at the chiral center. Starting with (S)-Lactic Acid yields (R)-PROPHOS. If the

target is (S)-PROPHOS, the starting material must be (R)-Lactic Acid.

Key Applications
Asymmetric Hydrogenation: Rhodium-PROPHOS complexes are highly effective for the

enantioselective hydrogenation of dehydroamino acids.

C-C Coupling: Nickel and Palladium complexes utilizing PROPHOS derivatives for Suzuki-

Miyaura coupling.[1]
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The synthesis proceeds through three distinct phases: Activation, Nucleophile Generation, and

Displacement. The stereochemical integrity is maintained through the first two phases and

inverted in the final step.

Mechanistic Pathway[1][2][3][4][5][6]
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Figure 1: Synthetic pathway illustrating the transformation of (S)-Lactic Acid to (R)-PROPHOS.

Note the stereochemical inversion at the final step.

Phase 1: Activation of (S)-Lactic Acid
While (S)-1,2-propanediol is commercially available, synthesizing it from (S)-lactic acid ensures

the provenance of optical purity. The diol is then converted to the ditosylate, a crystalline solid

that serves as an excellent electrophile.

Protocol A: Reduction and Tosylation
Reagents:

(S)-Lactic Acid (98% ee)[2]

Lithium Aluminum Hydride (

)

p-Toluenesulfonyl chloride (TsCl)

Pyridine (Anhydrous)[2]
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Step-by-Step Methodology:

Esterification (Optional but recommended): Reflux (S)-lactic acid in ethanol with a catalytic

amount of sulfuric acid to form ethyl lactate. This facilitates easier handling during reduction

compared to the free acid.

Reduction:

Suspend

(1.5 equiv) in anhydrous THF under Argon.

Add ethyl lactate dropwise at 0°C.

Reflux for 4 hours.

Quench: Carefully add water/NaOH (Fieser workup) to precipitate aluminum salts. Filter

and distill the filtrate to obtain (S)-1,2-propanediol.

Tosylation (The Critical Activation):

Dissolve (S)-1,2-propanediol (10.0 mmol) in dry pyridine (30 mL) at -10°C.

Add TsCl (22.0 mmol, 2.2 equiv) in small portions to maintain temperature below 0°C.

Exotherm control is vital to prevent elimination side reactions.

Stir at 0°C for 4 hours, then refrigerate overnight at 4°C.

Workup: Pour onto ice/HCl mixture. The ditosylate will precipitate as a white solid.

Purification: Recrystallize from Methanol/Acetone.

Validation: Check Melting Point (approx 44-45°C) and Optical Rotation (

in CHCl3).

Phase 2: Generation of Lithium Diphenylphosphide (
)
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The success of the final substitution depends entirely on the quality of the phosphide

nucleophile. We utilize the reductive cleavage of triphenylphosphine (

) or the lithiation of chlorodiphenylphosphine (

). The

route is preferred for higher purity as it avoids the formation of phenyllithium byproducts.

Protocol B: Preparation of (The Clean Route)
Safety Alert:

is air-sensitive and pyrophoric. All steps must be performed under a rigorous Argon/Nitrogen
atmosphere using Schlenk techniques.

Reagents:

Chlorodiphenylphosphine (

)[2]

Lithium metal (granular or wire, high sodium content helps initiation)

Anhydrous THF

Methodology:

Charge a flame-dried Schlenk flask with Lithium metal (2.2 equiv) and anhydrous THF.

Add

(1.0 equiv) dropwise at room temperature.

Stir vigorously for 6–12 hours. The solution will turn a deep ruby red, indicating the formation

of

.

Quality Check: If the solution is muddy or yellow, oxidation has occurred. Discard.
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Filter the solution through a cannula filter (glass frit) to remove excess Lithium metal into a

clean, dry Schlenk flask.

Phase 3: The Stereochemical Inversion (Ligand
Formation)
This step involves a double nucleophilic substitution. The primary tosylate is displaced easily.

The secondary tosylate undergoes

inversion.

Protocol C: Synthesis of (R)-PROPHOS
Reagents:

(S)-Propylene ditosylate (from Phase 1)

solution (from Phase 2, ~2.1 equiv)

Degassed Ethanol (for workup)

Methodology:

Cooling: Cool the

solution to -78°C (Dry ice/Acetone bath).

Addition: Dissolve (S)-propylene ditosylate in a minimum amount of anhydrous THF. Add this

solution dropwise to the cold phosphide solution.

Why Slow Addition? To prevent local heating which can cause elimination (formation of

alkenes) rather than substitution.

Reaction: Allow the mixture to warm to room temperature naturally and stir for 2 hours. The

red color of the phosphide should fade to a pale yellow or orange.

Hydrolysis: Cool to 0°C and carefully quench with degassed water (oxygen-free).

Extraction: Extract with degassed diethyl ether or dichloromethane.
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Concentration: Dry the organic layer over

(under inert gas) and concentrate in vacuo.

Purification (Recrystallization):

Dissolve the crude oil in hot degassed Ethanol.

Add a few drops of degassed Hexane if necessary.

Cool slowly to -20°C. White crystals of (R)-PROPHOS will form.

Data Summary Table
Parameter Specification Notes

Starting Material
(S)-Lactic Acid / (S)-1,2-

Propanediol

Optical purity determines final

ee%.

Intermediate (S)-Propylene Ditosylate MP: 44-45°C. Store at 4°C.

Nucleophile (Lithium Diphenylphosphide)
Deep Red solution. Extremely

Air Sensitive.

Product (R)-PROPHOS White crystalline solid.

Yield 50-65% (Typical)
Losses primarily during

recrystallization.

NMR -17 to -21 ppm (approx)
Singlet (or two doublets if

resolution is high).

Stereochemistry Inversion at C2
(S)-Start

(R)-Product.

Process Control & Troubleshooting
Operational Workflow (Inert Atmosphere)
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Figure 2: Critical inert atmosphere workflow. Exposure to air at the "Reagent Prep" or "Addition"

stage will result in phosphine oxides (impurities).

Troubleshooting Guide
Problem: No Red Color in Phosphide Preparation.
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Cause: Lithium metal surface is oxidized or THF is wet.

Solution: Use fresh Li wire; distill THF over Sodium/Benzophenone. Add a crystal of

Naphthalene as an electron carrier catalyst.

Problem: Product is Oily/Sticky.

Cause: Presence of Phosphine Oxides or residual solvents.

Solution: Recrystallize again from hot Ethanol. Ensure all solvents are degassed.

Problem: Low Optical Rotation.

Cause: Racemization during Tosylation (if temp > 0°C) or impure starting material.

Solution: Control temperature strictly during TsCl addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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